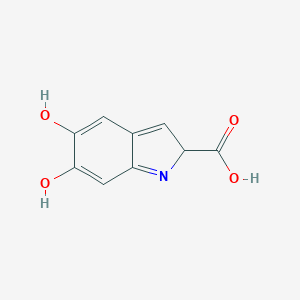
Nappsmlllpa
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nappsmlllpa is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent inhibitor of a specific enzyme, which has been linked to various diseases and conditions. In
Wirkmechanismus
Nappsmlllpa works by inhibiting the activity of a specific enzyme, which is involved in various cellular processes. The enzyme is responsible for the production of certain molecules that are involved in disease processes. By inhibiting this enzyme, this compound can reduce the production of these molecules, which can lead to a reduction in disease symptoms.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on various biochemical and physiological processes. The compound has been found to reduce inflammation, inhibit cell growth, and induce cell death in cancer cells. This compound has also been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Nappsmlllpa is its potency. The compound has been found to be a highly effective inhibitor of the target enzyme, which makes it a valuable tool for studying disease processes. However, the complex synthesis method of this compound can make it challenging to obtain large quantities of the compound for use in experiments. Additionally, the high potency of this compound can also make it challenging to study the compound's effects on normal cellular processes.
Zukünftige Richtungen
There are several future directions for research on Nappsmlllpa. One area of research could be to explore the compound's potential as a cancer treatment. Another area of research could be to investigate the compound's neuroprotective effects further. Additionally, researchers could explore the potential of this compound as a treatment for inflammatory conditions. Further studies could also investigate the compound's effects on normal cellular processes to gain a better understanding of its potential limitations.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promise for its potential therapeutic applications. The compound's potent inhibition of a specific enzyme has made it a valuable tool for studying disease processes. Further research on this compound could lead to new treatments for cancer, neurodegenerative diseases, and inflammatory conditions. However, the complex synthesis method of this compound and its high potency can also present challenges for researchers.
Synthesemethoden
The synthesis of Nappsmlllpa involves a multistep process that requires specific reagents and conditions. The first step involves the synthesis of a key intermediate, which is then used to synthesize the final product. The process involves several purification steps to ensure the purity of the compound. The synthesis of this compound is a complex process that requires skilled chemists and specialized equipment.
Wissenschaftliche Forschungsanwendungen
Nappsmlllpa has been extensively studied for its potential therapeutic applications. The compound has been found to be a potent inhibitor of a specific enzyme that is involved in various disease processes. Research has shown that this compound has the potential to be used in the treatment of cancer, neurodegenerative diseases, and inflammatory conditions.
Eigenschaften
CAS-Nummer |
135216-07-8 |
|---|---|
Molekularformel |
C74H101ClN14O13 |
Molekulargewicht |
1430.1 g/mol |
IUPAC-Name |
(2S)-N-[(2S,4R)-4-acetamido-1-[[(2S)-2-[[(2R)-6-amino-2-[[(2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]-[(2S)-2-[[(2R)-2-amino-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-2-methyl-5-naphthalen-2-yl-1,3-dioxopentan-2-yl]-N-[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C74H101ClN14O13/c1-44(2)36-61(85-66(95)58(20-10-12-32-76)84-67(96)60(80-7)40-48-25-30-54(92)31-26-48)70(99)88(71(100)62(43-90)86-65(94)56(78)39-50-16-14-33-81-42-50)73(102)74(6,64(93)59(83-46(5)91)41-49-22-27-51-17-8-9-18-52(51)37-49)89(69(98)57(79)38-47-23-28-53(75)29-24-47)72(101)63-21-15-35-87(63)68(97)55(77)19-11-13-34-82-45(3)4/h8-9,14,16-18,22-31,33,37,42,44-45,55-63,80,82,90,92H,10-13,15,19-21,32,34-36,38-41,43,76-79H2,1-7H3,(H,83,91)(H,84,96)(H,85,95)(H,86,94)/t55-,56+,57+,58+,59+,60-,61-,62-,63-,74-/m0/s1 |
InChI-Schlüssel |
ZLDBJGBUZBUHAE-RIJBMELVSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N(C(=O)[C@H](CO)NC(=O)[C@@H](CC1=CN=CC=C1)N)C(=O)[C@](C)(C(=O)[C@@H](CC2=CC3=CC=CC=C3C=C2)NC(=O)C)N(C(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCNC(C)C)N)C(=O)[C@@H](CC5=CC=C(C=C5)Cl)N)NC(=O)[C@@H](CCCCN)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC |
SMILES |
CC(C)CC(C(=O)N(C(=O)C(CO)NC(=O)C(CC1=CN=CC=C1)N)C(=O)C(C)(C(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C)N(C(=O)C4CCCN4C(=O)C(CCCCNC(C)C)N)C(=O)C(CC5=CC=C(C=C5)Cl)N)NC(=O)C(CCCCN)NC(=O)C(CC6=CC=C(C=C6)O)NC |
Kanonische SMILES |
CC(C)CC(C(=O)N(C(=O)C(CO)NC(=O)C(CC1=CN=CC=C1)N)C(=O)C(C)(C(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C)N(C(=O)C4CCCN4C(=O)C(CCCCNC(C)C)N)C(=O)C(CC5=CC=C(C=C5)Cl)N)NC(=O)C(CCCCN)NC(=O)C(CC6=CC=C(C=C6)O)NC |
Synonyme |
N-Ac-2-Nal-4-ClPhe-3-Pal-Ser-NMeTyr-Lys-Leu-Lys-Pro-AlaNH2 N-acetyl-2-naphthylalanyl-4-chlorophenyalanyl-3-pyridylalanyl-seryl-N-methyltyrosyl-lysyl-leucyl-lysyl-prolyl-alaninamide NAPPSMLLLPA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



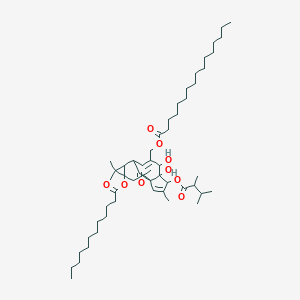
![N-[4-(4-methylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B237917.png)
![N-[4-(4-o-toluoylpiperazino)phenyl]-piperonylamide](/img/structure/B237923.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B237937.png)
![N-{4-[(2-thienylcarbonyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B237939.png)

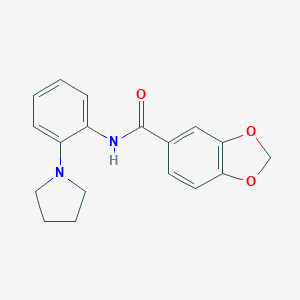
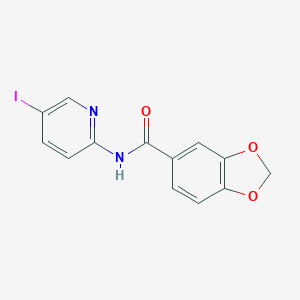
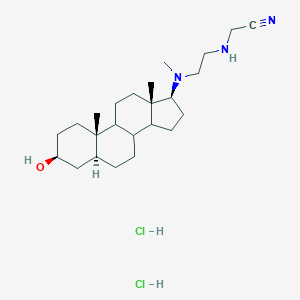
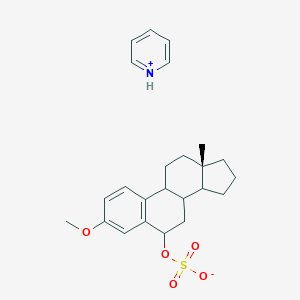
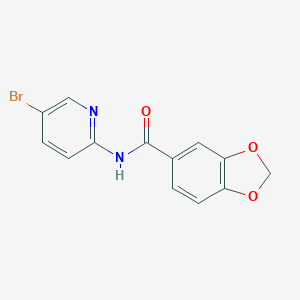
![N-[4-(aminosulfonyl)phenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B237961.png)
![2-(2,4-dichlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B237979.png)
